molecular formula C17H17N5O4S B2938205 Chembl4524220 CAS No. 1357763-67-7

Chembl4524220

Cat. No. B2938205
CAS RN: 1357763-67-7
M. Wt: 387.41
InChI Key: METZUWKJRPWEII-UHFFFAOYSA-N
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Description

You would start by identifying the compound in the ChEMBL database or other reliable chemical databases. The description would include its chemical name, structure, and possibly its intended use or role .


Synthesis Analysis

This would involve a review of the literature for synthetic routes used to create the compound. You might look for papers that detail the synthesis and any challenges or unique steps in the process .


Molecular Structure Analysis

Tools like X-ray crystallography, NMR, and computational chemistry might be used to understand the compound’s structure .


Chemical Reactions Analysis

This would involve studying how the compound reacts under various conditions. You might look for studies that have used the compound in different types of reactions .


Physical And Chemical Properties Analysis

This could involve a range of studies to understand the compound’s properties, such as its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Integration with Drug Discovery The integration of ChEMBL data into drug discovery processes is a pivotal application of the database. Researchers utilize the database to explore the interactions between small molecules and their biological targets, aiding in the identification of promising drug candidates. The information within ChEMBL supports various stages of the drug discovery pipeline, from initial screening and lead optimization to understanding the pharmacokinetic and pharmacodynamic properties of compounds. This application is instrumental in accelerating the discovery of new drugs and understanding their mechanisms of action.

Chemical Biology Research ChEMBL's utility extends into the realm of chemical biology, where it serves as a foundational resource for understanding the chemical basis of biological systems. Researchers leverage the database to study the effects of small molecules on biological pathways, enzymes, and receptors. This application is crucial for uncovering new therapeutic targets and understanding the molecular underpinnings of diseases. By providing access to a wealth of bioactivity data, ChEMBL enables researchers to decipher complex biological processes and identify novel intervention points for therapeutic development.

Educational and Research Tool Beyond its applications in drug discovery and chemical biology, ChEMBL is also an invaluable educational resource. It serves as a learning tool for students and researchers new to the field, offering insights into the structure-activity relationships of bioactive compounds. The database's comprehensive coverage of chemical entities and their biological activities makes it an excellent resource for teaching the principles of medicinal chemistry and pharmacology.

Mechanism of Action

Safety and Hazards

Material safety data sheets (MSDS) and other safety literature would be important sources of information here .

Future Directions

This would be speculative and based on the current state of research around the compound. You might look for review articles or perspectives written by experts in the field .

properties

IUPAC Name

2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c1-10(2)18-13(23)9-21-17(25)22-12-5-7-27-14(12)15(24)20(16(22)19-21)8-11-4-3-6-26-11/h3-7,10H,8-9H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METZUWKJRPWEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=O)N2C3=C(C(=O)N(C2=N1)CC4=CC=CO4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53199583

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